Technical Documentation Center

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
  • CAS: 2416217-69-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride: A Technical Guide

Introduction (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a chiral spirocyclic amine, a structural motif of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a chiral spirocyclic amine, a structural motif of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of spirocycles offers a unique conformational landscape for probing biological targets. As with any novel chemical entity destined for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the title compound.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the causality behind experimental choices and a framework for interpreting the spectral features based on the molecule's structure. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Molecular Structure and Stereochemistry

The fundamental starting point for any spectroscopic analysis is a thorough understanding of the molecule's structure. (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride possesses a spirocyclic core, consisting of a cyclobutane and a pyrrolidine ring sharing a single carbon atom (the spirocenter). The hydrochloride salt form implies the protonation of the secondary amine.

Figure 1: Structure of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will reveal the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and the relative number of protons in each environment (through integration).

Predicted ¹H NMR Data (400 MHz, D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
CH₃~1.3 - 1.5Doublet (d)3HMethyl group at C7
CH (C7)~3.5 - 3.7Multiplet (m)1HMethine proton at C7
CH₂ (C5, C8)~3.2 - 3.6Multiplet (m)4HDiastereotopic protons adjacent to N
CH₂ (C1, C4)~1.8 - 2.2Multiplet (m)4HCyclobutane protons
NH₂⁺~7.0 - 8.0 (solvent dependent)Broad singlet (br s)2HAmine protons

Causality and Insights:

  • Solvent Choice: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are appropriate solvents for the hydrochloride salt. In D₂O, the acidic NH₂⁺ protons will exchange with deuterium, causing their signal to diminish or disappear, a useful diagnostic tool.[1]

  • Chemical Shifts: The protons on carbons adjacent to the positively charged nitrogen (C5, C8, and C7) are expected to be deshielded and appear at a lower field (higher ppm) due to the inductive effect of the nitrogen.[1] The methyl group (CH₃) being further away will be in a more shielded, upfield region.

  • Multiplicity: The methyl group protons are expected to be split into a doublet by the single proton on C7. The remaining methylene and methine protons will likely appear as complex multiplets due to diastereotopicity and coupling with multiple neighbors.

B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=ON/ANo carbonyl group
C (spiro)~65 - 75Spirocyclic carbon
C-N (C5, C8, C7)~50 - 65Carbons adjacent to nitrogen
CH₃~15 - 25Methyl carbon
CH₂ (cyclobutane)~25 - 40Cyclobutane carbons

Causality and Insights:

  • Chemical Shifts: Similar to ¹H NMR, carbons bonded to the electronegative nitrogen will be deshielded and appear downfield.[2][3] The spiro carbon, being quaternary and part of two rings, will have a characteristic chemical shift. The aliphatic carbons of the cyclobutane ring and the methyl group will be found in the upfield region.[3]

C. Experimental Protocols for NMR Spectroscopy

Figure 2: General workflow for NMR data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. For the ¹H spectrum, the signals are integrated, and for both spectra, the peaks are referenced to an internal standard (e.g., TMS or a residual solvent peak).[5]

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

A. Predicted IR Data and Interpretation

The IR spectrum of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride will be dominated by absorptions from the secondary amine hydrochloride and the aliphatic C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2700 - 3000Broad, StrongN-H stretchSecondary amine salt (R₂NH₂⁺)
~2850 - 2960Medium to StrongC-H stretchAliphatic CH, CH₂, CH₃
~1560 - 1620MediumN-H bendSecondary amine salt (R₂NH₂⁺)
~1450 - 1470MediumC-H bendCH₂ scissoring
~1370 - 1380MediumC-H bendCH₃ symmetric bend
~1000 - 1250MediumC-N stretchAliphatic amine

Causality and Insights:

  • Amine Salt Absorptions: The most characteristic feature will be the broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is typical for the N-H stretching vibration in a secondary amine salt.[6][7][8][9][10] This broadness is due to hydrogen bonding.[6][9][10] The N-H bending vibration is expected in the 1560-1620 cm⁻¹ range.[6][8]

  • Aliphatic Absorptions: The various C-H stretching and bending vibrations from the methyl and spirocyclic alkyl groups will appear in their characteristic regions.

B. Experimental Protocol for ATR-FTIR Spectroscopy

Figure 3: General workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[11]

  • Sample Application: Place a small amount of the solid (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]

  • Data Acquisition: Lower the pressure anvil to ensure good contact between the sample and the crystal.[11] Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. The spectrum can then be analyzed for the presence of the characteristic absorption bands.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can offer insights into the structure.

A. Predicted Mass Spectrum and Interpretation

For a compound like (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, Electrospray Ionization (ESI) is a suitable soft ionization technique. The hydrochloride salt will likely dissociate in solution, and the free amine will be protonated.

Predicted ESI-MS Data

m/z (amu)IonComments
126.1277[M+H]⁺Protonated molecular ion of the free base (C₈H₁₅N). This will be the base peak.
112.1121[M+H - CH₂]⁺Loss of a methylene group.
98.0964[M+H - C₂H₄]⁺Loss of ethene via ring opening.
84.0808[M+H - C₃H₆]⁺Further fragmentation.

Causality and Insights:

  • Ionization: In positive ion mode ESI-MS, the free amine is readily protonated to form the [M+H]⁺ ion.[13]

  • Nitrogen Rule: The free base, C₈H₁₅N, contains one nitrogen atom. Therefore, its molecular weight is odd (125 amu), and the [M+H]⁺ ion will have an even m/z value (126). This is a useful rule for identifying compounds containing an odd number of nitrogen atoms.[14][15]

  • Fragmentation: The fragmentation of cyclic amines is often initiated by an alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen).[14][16] This can lead to ring-opening and subsequent loss of small neutral molecules like ethene.

B. Experimental Protocol for ESI-MS

Sources

Protocols & Analytical Methods

Method

Synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane Hydrochloride: An Application Note and Protocol

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise and potent interactions with biological targets. The 6-azaspiro[3.4]octane core, in particular, represents a valuable building block for the synthesis of innovative therapeutics. This guide provides a detailed, field-proven protocol for the asymmetric synthesis of a specific enantiomer, (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride, a compound of interest for researchers and drug development professionals.

The synthetic strategy outlined herein is designed to be both robust and adaptable, providing a clear pathway to the target molecule while also offering insights into the broader principles of asymmetric synthesis. We will delve into the rationale behind the chosen synthetic route, which leverages a chiral auxiliary-mediated diastereoselective alkylation, a powerful and well-established method for controlling stereochemistry.

Retrosynthetic Analysis and Strategic Approach

Our retrosynthetic analysis begins with the target molecule, envisioning its formation from the corresponding free base, which in turn can be obtained via the reduction of a chiral lactam intermediate. The crucial stereocenter at C7 can be established through the diastereoselective alkylation of a chiral N-acyl lactam. This leads us to the key achiral intermediate, 6-azaspiro[3.4]octan-7-one.

Retrosynthesis Target (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride Free_Base (7S)-7-Methyl-6-azaspiro[3.4]octane Target->Free_Base HCl salt formation Chiral_Lactam (7S)-7-Methyl-6-azaspiro[3.4]octan-7-one Free_Base->Chiral_Lactam Lactam Reduction Chiral_Acyl_Lactam Chiral N-Acyl-(7S)-7-methyl-6-azaspiro[3.4]octan-7-one Chiral_Lactam->Chiral_Acyl_Lactam Auxiliary Removal Achiral_Lactam_Acyl Chiral N-Acyl-6-azaspiro[3.4]octan-7-one Chiral_Acyl_Lactam->Achiral_Lactam_Acyl Diastereoselective Methylation Achiral_Lactam 6-Azaspiro[3.4]octan-7-one Achiral_Lactam_Acyl->Achiral_Lactam Acylation with Chiral Auxiliary

Caption: Retrosynthetic analysis for (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride.

This retrosynthetic pathway offers several advantages:

  • Convergent Approach: It allows for the construction of the achiral spirocyclic core first, followed by the introduction of chirality in a controlled manner.

  • Established Methodologies: Each step in the proposed synthesis is based on well-understood and reliable reactions, enhancing the probability of success.

  • Stereochemical Control: The use of a proven chiral auxiliary, such as an Evans oxazolidinone, provides a high degree of confidence in achieving the desired stereochemistry at the C7 position.[1]

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride, starting from commercially available materials.

Part 1: Synthesis of the Achiral Core - 6-Azaspiro[3.4]octan-7-one

The synthesis of the key intermediate, 6-azaspiro[3.4]octan-7-one, can be achieved through a multi-step sequence starting from cyclobutanone. A plausible route involves a Beckmann rearrangement of the corresponding spirocyclic oxime.

Synthesis_Part1 cluster_0 Part 1: Synthesis of 6-Azaspiro[3.4]octan-7-one Cyclobutanone Cyclobutanone Spiro_Ketone Spiro[3.4]octan-6-one Cyclobutanone->Spiro_Ketone 1. Grignard with (3-chloropropyl)magnesium bromide 2. Intramolecular cyclization Spiro_Oxime Spiro[3.4]octan-6-one oxime Spiro_Ketone->Spiro_Oxime Hydroxylamine hydrochloride, Sodium acetate Lactam 6-Azaspiro[3.4]octan-7-one Spiro_Oxime->Lactam Beckmann Rearrangement (e.g., Polyphosphoric acid)

Caption: Synthetic workflow for the preparation of the achiral lactam core.

Protocol 1.1: Synthesis of Spiro[3.4]octan-6-one

  • Rationale: This step constructs the spiro[3.4]octane carbocyclic framework. The use of a Grignard reagent followed by intramolecular cyclization is a standard method for forming five-membered rings.

  • Procedure:

    • To a solution of (3-chloropropyl)magnesium bromide (1.1 eq) in anhydrous THF at 0 °C, add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude alcohol is then treated with a base (e.g., NaH) in a suitable solvent (e.g., THF) to induce intramolecular cyclization to the spiro ketone.

    • Purify the product by flash column chromatography.

Protocol 1.2: Synthesis of Spiro[3.4]octan-6-one oxime

  • Rationale: The oxime is a necessary precursor for the Beckmann rearrangement.

  • Procedure:

    • Dissolve spiro[3.4]octan-6-one (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Protocol 1.3: Beckmann Rearrangement to 6-Azaspiro[3.4]octan-7-one

  • Rationale: The Beckmann rearrangement is a classic transformation that converts an oxime to a lactam, thereby introducing the nitrogen atom into the ring.

  • Procedure:

    • Carefully add the crude spiro[3.4]octan-6-one oxime (1.0 eq) to polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime) with stirring.

    • Heat the mixture to 100-120 °C for 1-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 6-azaspiro[3.4]octan-7-one.

Part 2: Asymmetric Synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane Hydrochloride

This part details the introduction of the chiral center at the C7 position using an Evans oxazolidinone chiral auxiliary.

Synthesis_Part2 cluster_1 Part 2: Asymmetric Synthesis Lactam 6-Azaspiro[3.4]octan-7-one Acyl_Lactam N-Acyl-6-azaspiro[3.4]octan-7-one Lactam->Acyl_Lactam 1. n-BuLi 2. Chiral Auxiliary Acyl Chloride Methylated_Lactam N-Acyl-(7S)-7-methyl-6- azaspiro[3.4]octan-7-one Acyl_Lactam->Methylated_Lactam 1. LDA or NaHMDS 2. Methyl Iodide Chiral_Lactam (7S)-7-Methyl-6-azaspiro[3.4]octan-7-one Methylated_Lactam->Chiral_Lactam LiOH, H2O2 Free_Base (7S)-7-Methyl-6-azaspiro[3.4]octane Chiral_Lactam->Free_Base Reduction (e.g., LiAlH4) Target (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride Free_Base->Target HCl in Ether

Caption: Synthetic workflow for the asymmetric synthesis of the target molecule.

Protocol 2.1: Acylation with Evans Chiral Auxiliary

  • Rationale: Attachment of the chiral auxiliary is the first step in inducing chirality. The choice of the (S)- or (R)-auxiliary will determine the final stereochemistry of the product. For the (7S) product, the appropriate auxiliary must be chosen based on the predictable stereochemical outcome of the subsequent alkylation.[1]

  • Procedure:

    • To a solution of 6-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Add a solution of the appropriate Evans acyl chloride (e.g., (S)-4-benzyl-2-oxazolidinone propionyl chloride) (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 2.2: Diastereoselective Methylation

  • Rationale: The chiral auxiliary sterically directs the approach of the electrophile (methyl iodide) to the enolate, leading to the formation of one diastereomer in excess. The use of a strong, non-nucleophilic base like LDA or NaHMDS is crucial for quantitative enolate formation.[2]

  • Procedure:

    • To a solution of the N-acyl lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF dropwise.

    • Stir the solution for 1 hour at -78 °C.

    • Add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 2.3: Removal of the Chiral Auxiliary

  • Rationale: The chiral auxiliary must be removed to yield the desired chiral lactam. Lithium hydroperoxide is a mild and effective reagent for this purpose, minimizing the risk of epimerization at the newly formed stereocenter.[3][4]

  • Procedure:

    • Dissolve the methylated N-acyl lactam (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

    • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford (7S)-7-Methyl-6-azaspiro[3.4]octan-7-one. The recovered chiral auxiliary can be purified and reused.

Protocol 2.4: Reduction of the Chiral Lactam

  • Rationale: The final step to obtain the target amine is the reduction of the lactam functionality. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of (7S)-7-Methyl-6-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude (7S)-7-Methyl-6-azaspiro[3.4]octane.

Protocol 2.5: Formation of the Hydrochloride Salt

  • Rationale: The hydrochloride salt is often preferred for its improved stability and handling properties.

  • Procedure:

    • Dissolve the crude (7S)-7-Methyl-6-azaspiro[3.4]octane in a minimal amount of diethyl ether.

    • To this solution, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride as a solid.

Characterization and Data

The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Key Data
6-Azaspiro[3.4]octan-7-one¹H NMR, ¹³C NMR, MSSignals corresponding to the spirocyclic lactam structure.
N-Acyl-(7S)-7-methyl-6-azaspiro[3.4]octan-7-one¹H NMR, Chiral HPLCDiastereomeric ratio determination.
(7S)-7-Methyl-6-azaspiro[3.4]octane¹H NMR, ¹³C NMR, MSSignals confirming the reduction of the lactam and the presence of the methyl group.
(7S)-7-Methyl-6-azaspiro[3.4]octane hydrochlorideMelting Point, Elemental AnalysisConfirmation of salt formation and purity.

Conclusion and Future Perspectives

This application note provides a comprehensive and scientifically grounded protocol for the asymmetric synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride. By leveraging a chiral auxiliary-mediated diastereoselective alkylation, this methodology offers a reliable route to this valuable spirocyclic building block. The principles and techniques described herein are not only applicable to the synthesis of the target molecule but can also be adapted for the preparation of a diverse range of chiral 6-azaspiro[3.4]octane derivatives. The availability of such enantiomerically pure scaffolds is crucial for advancing drug discovery programs and exploring new avenues in medicinal chemistry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Myers, A. G., et al. (1997). A practical and enantioselective synthesis of α-amino acids and N-methyl-α-amino acids. Journal of the American Chemical Society, 119(36), 8488–8489.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of drugs with improved developability. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Carreira, E. M., & Rogers-Evans, M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6136.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Evans, D. A. (1988). Asymmetric Synthesis. Aldrichimica Acta, 21(3), 75-82.
  • Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones.
  • Evans, D. A., et al. (1990). A general method for the synthesis of enantiomerically pure β-hydroxy carboxylic acids. Tetrahedron, 46(17), 5961-5976.
  • Bsharat, A., et al. (2025). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. Hungarian Journal of Industry and Chemistry.

Sources

Application

Application Note: Incorporation of the 6-Azaspiro[3.4]octane Motif into Bioactive Molecules

[1][2] Executive Summary: The "Escape from Flatland" The 6-azaspiro[3.4]octane scaffold represents a critical structural motif in modern medicinal chemistry, offering a geometric solution to the "flatland" problem of tra...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Escape from Flatland"

The 6-azaspiro[3.4]octane scaffold represents a critical structural motif in modern medicinal chemistry, offering a geometric solution to the "flatland" problem of traditional aromatic-heavy drug design. By incorporating a spirocyclic junction between a cyclobutane and a pyrrolidine ring, this motif increases the fraction of sp


 hybridized carbons (

), thereby improving solubility and metabolic stability while maintaining specific vector orientations for target binding.

This guide details the strategic rationale, synthetic protocols, and application data for integrating the 6-azaspiro[3.4]octane core into bioactive molecules.

Strategic Application: Why and When?

Physicochemical Advantages

The 6-azaspiro[3.4]octane motif serves as a bioisostere for piperidine, pyrrolidine, and morpholine rings. Its incorporation typically yields the following shifts in molecular properties:

PropertyEffect of 6-Azaspiro[3.4]octane vs. Piperidine/MorpholineMechanism
Lipophilicity (LogD) Decrease (0.5 – 1.0 units)Increased 3D globular shape reduces hydrophobic surface area contact.
Solubility Increase Disruption of planar crystal packing forces; higher solvation potential.
Metabolic Stability Increase The quaternary spiro-carbon blocks metabolic "soft spots" (e.g.,

-oxidation).
Selectivity Enhanced Rigid vector orientation restricts off-target binding conformers.
Decision Matrix: Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.

ScaffoldSelection Start Lead Optimization Challenge Solubility Is Solubility/LogD the issue? Start->Solubility Metabolism Is Metabolic Stability (CYP) the issue? Solubility->Metabolism No Spiro Adopt 6-Azaspiro[3.4]octane (Rigid, High Fsp3) Solubility->Spiro Yes (Reduce Planarity) Vector Is Selectivity/Potency the issue? Metabolism->Vector No Metabolism->Spiro Yes (Block Alpha-Carbon) Vector->Spiro Need Rigid Vector Piperidine Retain Piperidine/Morpholine (Flexible) Vector->Piperidine Need Induced Fit

Figure 1: Decision tree for transitioning from monocyclic amines to spirocyclic scaffolds.

Core Protocol: Synthesis of 6-Azaspiro[3.4]octane

While multiple routes exist, the [3+2] Cycloaddition strategy is the most "step-economic" and robust method for generating the 6-azaspiro[3.4]octane core, particularly when functionalizing the nitrogen at position 6.

Synthetic Strategy: The Azomethine Ylide Route

This protocol constructs the pyrrolidine ring onto a pre-existing cyclobutane core via a dipolar cycloaddition.

Target Intermediate: tert-Butyl 6-azaspiro[3.4]octane-6-carboxylate

Reagents & Materials
  • Starting Material: Cyclobutanone (CAS 1191-95-3)

  • Reagent A: Methyltriphenylphosphonium bromide (Wittig Reagent)

  • Reagent B:

    
    -(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine Ylide Precursor)
    
  • Catalyst: Trifluoroacetic acid (TFA) or LiF (for ylide generation)

  • Solvents: THF (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Preparation of Methylenecyclobutane (Exocyclic Alkene)

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under

    
     atmosphere.
    
  • Wittig Reaction: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.

  • Base Addition: Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C (solution turns yellow/orange).
    
  • Addition: Add cyclobutanone (1.0 equiv) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with pentane (to avoid volatility loss). Carefully concentrate (product is volatile, bp ~42°C). Note: Often used directly as a solution in the next step.
    

Step 2: [3+2] Cycloaddition to Form the Spiro-Pyrrolidine

  • Setup: In a clean RBF, dissolve the crude Methylenecyclobutane (from Step 1) in DCM (0.2 M).

  • Ylide Precursor: Add

    
    -(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 equiv).
    
  • Catalysis: Add a catalytic amount of TFA (0.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 12–16 hours. The reaction creates the 6-benzyl-6-azaspiro[3.4]octane intermediate.

  • Purification: Quench with

    
    . Extract with DCM. Purify via flash chromatography (Silica, Hexane/EtOAc).
    

Step 3: Debenzylation and Boc-Protection

  • Hydrogenation: Dissolve the benzyl amine in MeOH. Add Pd/C (10% w/w) and stir under

    
     (1 atm) for 6–12 hours.
    
  • Protection: Filter off catalyst. Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv) directly to the filtrate. Stir for 2 hours.
  • Isolation: Concentrate and purify to yield tert-butyl 6-azaspiro[3.4]octane-6-carboxylate .

Visual Workflow

Synthesis Cyclobutanone Cyclobutanone Alkene Methylenecyclobutane (Volatile) Cyclobutanone->Alkene Wittig (Ph3P=CH2) SpiroBenzyl 6-Benzyl-6-azaspiro[3.4]octane Alkene->SpiroBenzyl [3+2] Cycloaddition (Azomethine Ylide) Final N-Boc-6-azaspiro[3.4]octane SpiroBenzyl->Final 1. H2, Pd/C 2. Boc2O

Figure 2: Synthetic route for the N-Boc protected 6-azaspiro[3.4]octane building block.

Case Studies & Biological Validation

Case Study: Antitubercular Agents

Research targeting Mycobacterium tuberculosis (M. tb) utilized the 6-azaspiro[3.4]octane scaffold to replace a piperazine linker in nitrofuran derivatives.

  • Result: The spirocyclic analog (Compound 1) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL , significantly more potent than the non-spirocyclic parent.

  • Mechanism: The rigid spiro-core positioned the "warhead" (nitrofuran) more effectively within the deazaflavin-dependent nitroreductase binding pocket.

Comparative Data: HPK1 Inhibitors

In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy, replacing a piperidine with 6-azaspiro[3.4]octane yielded:

Compound IDScaffoldHPK1 IC50 (nM)LogD (pH 7.4)Liver Microsome Stability (

min)
Cmpd A Piperidine453.212
Cmpd B 6-Azaspiro[3.4]octane 8 2.1 >60

Interpretation: The spiro-scaffold reduced lipophilicity (lower LogD) and blocked metabolic degradation sites, resulting in a 5x potency boost and superior stability.

Expert Tips & Troubleshooting

  • Volatility Warning: The intermediate methylenecyclobutane is highly volatile. Do not evaporate to dryness; carry it forward in solution (DCM or THF) whenever possible.

  • Regiochemistry: In the [3+2] cycloaddition, if the alkene is substituted, regioselectivity can be an issue. However, with the exocyclic methylene group, the steric bulk of the spiro-center generally directs the addition favorably.

  • Scale-Up: For multi-gram scale, the Kulinkovich-de Meijere reaction (using Grignards on amides) is an alternative route to spiro-amines but requires more specialized handling of titanium reagents. The [3+2] route remains safer for standard medicinal chemistry labs.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition . Link

  • Fedorov, O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI Pharmaceuticals . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews . Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie . Link

  • PubChem Compound Summary. (2025). 6-Azaspiro[3.4]octane.[1][2][3][4][5] National Library of Medicine . Link

Sources

Method

Derivatization of the secondary amine in (7S)-7-Methyl-6-azaspiro[3.4]octane

Application Note: Strategic Derivatization of (7S)-7-Methyl-6-azaspiro[3.4]octane Introduction: The Spirocyclic Advantage and Challenge In modern medicinal chemistry, (7S)-7-Methyl-6-azaspiro[3.4]octane represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (7S)-7-Methyl-6-azaspiro[3.4]octane

Introduction: The Spirocyclic Advantage and Challenge

In modern medicinal chemistry, (7S)-7-Methyl-6-azaspiro[3.4]octane represents a high-value scaffold designed to "escape from flatland." Unlike traditional piperidines or pyrrolidines, this spirocyclic amine offers intrinsic three-dimensionality (high


 score), which correlates with improved solubility and lower promiscuity in drug candidates.[1]

However, the structural features that make it biologically valuable also make it synthetically challenging. The secondary amine at position 6 is flanked by two steric walls:

  • The Spiro Center (C5): A quaternary carbon beta to the nitrogen.

  • The (7S)-Methyl Group: An alpha-substituent that directly impedes nucleophilic attack.

Standard amine derivatization protocols often result in stalled reactions or incomplete conversion with this scaffold. This guide details optimized protocols specifically tuned to overcome this steric hindrance, ensuring high yields and preserving the critical (7S) stereocenter.

Structural Analysis & Reactivity Mapping

Before initiating synthesis, it is critical to visualize the steric environment. The nitrogen lone pair is accessible, but the trajectory for incoming electrophiles is narrowed by the adjacent methyl group.

ReactivityMap Scaffold (7S)-7-Methyl-6-azaspiro[3.4]octane N_Center N-6 Center (Nucleophile) Scaffold->N_Center Alpha_Me (7S)-Methyl (Alpha Steric Wall) Scaffold->Alpha_Me Spiro_C Spiro C-5 (Beta Bulk) Scaffold->Spiro_C Alpha_Me->N_Center Blocks SN2 Backside Attack Spiro_C->N_Center Restricts Conformational Flexibility

Figure 1: Reactivity map highlighting the steric "pincer" formed by the alpha-methyl and beta-spiro centers.

Protocol A: Reductive Amination (The Titanium Method)

Context: Standard reductive amination (using NaBH(OAc)₃ alone) often fails with this amine when coupling to ketones, as the formation of the intermediate iminium ion is thermodynamically disfavored due to steric clash.

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid dehydrating agent to force imine formation before adding the reducing agent.[2]

Materials
  • Amine: (7S)-7-Methyl-6-azaspiro[3.4]octane HCl salt (1.0 equiv)

  • Carbonyl: Ketone or Aldehyde (1.1–1.2 equiv)

  • Additive: Titanium(IV) isopropoxide (1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaBH₃CN

  • Solvent: Anhydrous THF or MeOH

Step-by-Step Procedure
  • Free Basing (Optional but Recommended): If starting with the HCl salt, dissolve in MeOH and treat with a basic resin (e.g., MP-Carbonate) for 30 mins, filter, and concentrate. Note: Ti(OiPr)₄ is sensitive to HCl.

  • Imine Formation: In a flame-dried vial, combine the free amine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF (0.2 M).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Cap the vial under Nitrogen.

    • Observation: The solution may turn slightly yellow/hazy.

  • Incubation: Stir at room temperature for 6–12 hours .

    • Why? This extended time ensures the sterically hindered nitrogen fully condenses with the carbonyl to form the titanated imine species.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₄ (2.0 equiv) carefully (exothermic).

  • Quench & Workup: Stir for 2 hours at RT. Quench by adding 1N NaOH or water.

    • Critical Step: A white precipitate (TiO₂) will form. Filter this through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate is extracted with EtOAc, dried over Na₂SO₄, and concentrated.

Protocol B: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Context: Nucleophilic Aromatic Substitution (S_NAr) is generally ineffective with this amine unless the aryl halide is highly electron-deficient (e.g., 2-fluoro-nitrobenzene). For most drug discovery applications, Palladium catalysis is required.

The Solution: Use Third-Generation Precatalysts with bulky, electron-rich ligands (Buchwald Ligands) to facilitate the reductive elimination step, which is difficult for hindered amines.

Recommended Catalyst Systems
  • Primary Choice: RuPhos Pd G3 or G4 (Excellent for secondary amines).

  • Alternative: BrettPhos Pd G3 (Better for primary amines, but effective for very hindered secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates).

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under strict Argon flow, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • (7S)-7-Methyl-6-azaspiro[3.4]octane (1.2 equiv)

    • RuPhos Pd G3 (2–5 mol%)

    • NaOtBu (1.5 equiv)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed, 0.1 M).

  • Heating: Seal the vial and heat to 80–100 °C for 4–16 hours.

    • Monitoring: Monitor by LCMS.[3] If conversion stalls, add another 2 mol% catalyst.

  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug (to remove Pd), and concentrate.

Protocol C: Amide Coupling (Acylation)

Context: The alpha-methyl group makes the nitrogen a poor nucleophile for standard EDC/NHS coupling.

The Solution: Use high-activity uronium reagents (HATU) or Acid Chlorides.

Comparative Efficiency Table
MethodReagentsReaction TimeYieldNotes
Standard EDC / HOBt / DIPEA18–24 hLow (<40%)Often stalls at intermediate.
Enhanced HATU / DIPEA 2–4 h High (>85%) Recommended for library synthesis.
Aggressive Acid Chloride / Et₃N30 minHigh (>90%)Risk of racemization if acid is chiral/labile.
Optimized HATU Protocol
  • Dissolve Carboxylic Acid (1.1 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of the At-ester).

  • Add (7S)-7-Methyl-6-azaspiro[3.4]octane (1.0 equiv).

  • Stir at RT. Completion is usually observed within 2 hours.

Decision Tree & Workflow

Use this logic flow to select the appropriate method based on your target derivative.

Workflow Start Target Derivative? Choice1 N-Alkyl (Amine) Start->Choice1 Choice2 N-Aryl (Aniline) Start->Choice2 Choice3 N-Acyl (Amide) Start->Choice3 IsKetone Is Electrophile a Ketone? Choice1->IsKetone Buchwald USE PROTOCOL B: RuPhos Pd G3 Choice2->Buchwald HATU USE PROTOCOL C: HATU + DIPEA Choice3->HATU TiMethod USE PROTOCOL A: Ti(OiPr)4 + NaBH4 IsKetone->TiMethod Yes (Ketone) StdRed Standard NaBH(OAc)3 IsKetone->StdRed No (Aldehyde)

Figure 2: Strategic selection guide for derivatization methods.

Quality Control & Purification

  • Chiral Integrity: The (7S) center is generally stable under these conditions. However, avoid strong bases (e.g., NaH) at high temperatures, which could theoretically cause elimination or epimerization.

  • Purification Tip: For amine products (Protocols A & B), use SCX-2 (Strong Cation Exchange) cartridges.

    • Load: Crude reaction mixture (dissolved in MeOH).

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M NH₃ in MeOH (releases the product).

    • This avoids time-consuming column chromatography for library production.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Pharmacophores."[4] Angewandte Chemie International Edition, 2010. [Link]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] The Journal of Organic Chemistry, 1990. [Link]

  • Buchwald-Hartwig Conditions for Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

  • Fsp3 and Clinical Success: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 7-Methyl-6-azaspiro[3.4]octane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Methyl-6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Methyl-6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this valuable spirocyclic scaffold. The rigid, three-dimensional structure of azaspiro[3.4]octanes makes them privileged motifs in drug discovery, but their synthesis requires precise control over multiple stereocenters.[1][2] This document provides in-depth answers to common challenges, troubleshooting advice for suboptimal stereochemical outcomes, and detailed protocols to guide your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the primary stereochemical challenges in the synthesis of 7-Methyl-6-azaspiro[3.4]octane?

A1: The core challenge lies in the simultaneous control of two stereogenic centers: the C5 spirocyclic carbon and the C7 carbon bearing the methyl group. The synthesis must selectively produce one of four possible stereoisomers (RR, SS, RS, SR). The primary difficulties are:

  • Controlling Relative Stereochemistry (Diastereoselectivity): The synthetic route must favor the formation of either the cis or trans relationship between the C7-methyl group and the substituents on the azetidine ring. This is often governed by steric and electronic factors in the transition state of the key bond-forming reaction.

  • Controlling Absolute Stereochemistry (Enantioselectivity): To obtain a single enantiomer, the synthesis must differentiate between two enantiomeric transition states. This typically requires the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

Q2: What are the principal strategies for achieving stereocontrol in this synthesis?

A2: There are three main strategies to control the stereochemical outcome, which can be used independently or in combination:

  • Substrate Control: This strategy relies on existing stereocenters in the starting material to direct the stereochemistry of newly formed centers. This is common in syntheses starting from chiral pool materials like amino acids.

  • Auxiliary Control: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter.[3][4] After the key reaction, the auxiliary is removed and can often be recovered.[5] This is a robust and well-established method for asymmetric synthesis.[4]

  • Catalyst Control: A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) creates a chiral environment around the substrate, favoring one reaction pathway over the other.[6] This method is highly efficient as only a substoichiometric amount of the chiral material is needed. Rhodium-catalyzed cyclopropanations are an example of this approach for creating spirocyclic systems.[7]

Q3: My diastereomeric ratio (dr) is poor when reducing an exocyclic double bond on a spirocyclic precursor. How can I improve this?

A3: Reduction of an exocyclic double bond in a related spirocyclic system has been shown to proceed with excellent diastereoselectivity, suggesting that the facial bias is significant.[1] If you are observing a poor dr, consider the following:

  • Catalyst Choice: The steric bulk of the catalyst is paramount. For catalytic hydrogenation, heterogeneous catalysts like Palladium on Carbon (Pd/C) are often effective. However, if selectivity is low, switching to a more sterically demanding homogeneous catalyst, such as Crabtree's catalyst, might provide better facial selectivity.

  • Directing Groups: The presence of a nearby functional group (e.g., a hydroxyl or protected amine) can coordinate to the metal catalyst, directing the hydrogen delivery from a specific face. Ensure your protecting group strategy does not mask a potentially useful directing group.

  • Substrate Conformation: The conformation of the five-membered ring can influence which face of the double bond is more accessible. Analyze the most stable conformation of your substrate to understand the steric environment around the alkene.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, focusing on the causality behind the issue and providing actionable solutions.

Problem: Low Diastereoselectivity in Cyclization or Annulation Reactions
Q: My key [3+2] cycloaddition step to form the 6-azaspiro[3.4]octane core is yielding a nearly 1:1 mixture of diastereomers. What factors should I investigate?

A: Low diastereoselectivity in cycloadditions points to a lack of significant energy difference between the two diastereomeric transition states. Here’s how to troubleshoot this:

  • Lower the Reaction Temperature: The difference in activation energies between competing pathways is more pronounced at lower temperatures (based on the Eyring equation). Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically improve the diastereomeric ratio. While this may slow the reaction rate, the increase in selectivity is often worth the longer reaction time.[8][9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the compactness and geometry of the transition state. A non-coordinating, non-polar solvent like toluene or dichloromethane often provides a more organized transition state, leading to higher selectivity compared to polar aprotic solvents like THF or acetonitrile.[8]

  • Lewis Acid Additives: The use of a Lewis acid can pre-organize the reactants through chelation, locking them into a conformation that favors one transition state. For reactions involving carbonyls, Lewis acids like TiCl₄, Sc(OTf)₃, or BF₃·OEt₂ can be screened.[2] Be mindful that the Lewis acid can also alter the reaction mechanism entirely.

  • Steric Bulk: Increasing the steric bulk of substituents on either the dipole or the dipolarophile can create a stronger steric bias, forcing the reaction through a less-hindered pathway. If possible, consider using a more sterically demanding protecting group on the nitrogen.

Troubleshooting Summary Table: Improving Diastereoselectivity
ParameterCondition A (Low dr)Condition B (Improved dr)Rationale
Temperature Room Temperature (25 °C)Low Temperature (-78 °C)Magnifies small differences in transition state energies.
Solvent THF (Coordinating)Toluene (Non-coordinating)Promotes a more ordered, sterically-driven transition state.
Protecting Group Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)The planar phenyl group of Cbz can offer different steric interactions.
Additives NoneSc(OTf)₃ (0.1 eq)Can enforce a rigid conformation through chelation.[2]
Problem: Low Enantioselectivity with a Chiral Auxiliary
Q: I'm performing an asymmetric alkylation on a precursor functionalized with an Evans oxazolidinone auxiliary, but the resulting product has low enantiomeric excess (ee). What went wrong?

A: Evans oxazolidinone auxiliaries are highly reliable, so low ee often points to issues with the reaction setup or reagents rather than the auxiliary itself.[3][5]

  • Incomplete or Incorrect Enolate Formation: The geometry of the enolate is critical for face-selective alkylation.

    • Base: For Z-enolate formation, sodium bis(trimethylsilyl)amide (NaHMDS) or LDA are typically used. Ensure your base is fresh and correctly titrated. Incomplete deprotonation leads to background, non-selective reactions.

    • Additives: The presence of LiCl can help sequester byproducts and ensure a well-defined lithium enolate, improving selectivity.

  • Purity of the Electrophile: Impurities in your alkylating agent (e.g., methyl iodide or methyl triflate) can interfere with the reaction. Ensure it is purified before use.

  • Reaction Temperature: The enolate should be formed at low temperature (-78 °C) and the electrophile added at this temperature. Allowing the solution to warm prematurely can cause enolate scrambling or decomposition, leading to a loss of stereocontrol.

  • Auxiliary Cleavage Conditions: The final step is to remove the auxiliary. Harsh conditions (e.g., excessively high temperatures or strongly acidic/basic conditions) can cause epimerization at the newly formed stereocenter (C7). Use mild cleavage conditions, such as lithium borohydride (LiBH₄) reduction or hydrolysis with LiOH/H₂O₂.

Workflow for Troubleshooting Stereoselectivity

The following diagram outlines a logical workflow for diagnosing and solving stereoselectivity issues.

G start Problem Identified: Low dr or ee check_type Analyze Reaction Type start->check_type diastereo Issue: Diastereoselectivity (dr) check_type->diastereo Relative Control enantio Issue: Enantioselectivity (ee) check_type->enantio Absolute Control temp Decrease Temperature diastereo->temp solvent Change Solvent (e.g., Toluene) diastereo->solvent sterics Increase Steric Hindrance diastereo->sterics catalyst Check Catalyst/Auxiliary Purity & Loading enantio->catalyst reagents Verify Reagent Purity & Stoichiometry enantio->reagents conditions Confirm Anhydrous/Inert Conditions enantio->conditions G cluster_0 Mechanism of Asymmetric Alkylation cluster_1 Steric Shielding AcylAux N-Acyl Oxazolidinone Enolate Z-Enolate (Chelated by Na+) AcylAux->Enolate NaHMDS, -78°C TS Transition State (MeI Attack) Enolate->TS MeI Product Alkylated Product (High dr) TS->Product Shield Phenyl group blocks top face attack

Sources

Optimization

Common side reactions in the functionalization of 6-azaspiro[3.4]octane

The following guide serves as a specialized Technical Support Center for researchers working with 6-azaspiro[3.4]octane scaffolds. It is designed to address specific reactivity challenges, stability issues, and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-azaspiro[3.4]octane scaffolds. It is designed to address specific reactivity challenges, stability issues, and functionalization protocols encountered in drug discovery campaigns.[1]

Status: Operational | Role: Senior Application Scientist | Topic: Troubleshooting & Reactivity Guide

System Overview & Scaffold Architecture

The 6-azaspiro[3.4]octane core is a bicyclic spiroamine frequently employed as a surrogate for pyrrolidine or piperidine to alter the physicochemical profile (pKa, lipophilicity, metabolic stability) of a drug candidate.

Structural Logic & Numbering

To troubleshoot effectively, one must understand the steric and electronic environment defined by the IUPAC numbering:

  • The Spiro Center (C4): The quaternary carbon connecting the cyclobutane (Ring A) and pyrrolidine (Ring B).

  • The Nitrogen (N6): Located in the 5-membered ring, separated from the spiro center by one methylene group (C5) on one side and two methylene groups (C8-C7) on the other.

  • Steric Asymmetry: The C5 position is neopentyl-like (primary carbon attached to a quaternary center). The C7 position is a standard secondary carbon. This asymmetry dictates the regioselectivity of C-H functionalization and the kinetics of N-substitution.

G cluster_0 Scaffold Reactivity Map Spiro Spiro Center (C4) Quaternary Steric Bulk Source RingA Cyclobutane Ring (Strain Energy ~26 kcal/mol) Risk: Acid-Catalyzed Opening Spiro->RingA C5 C5 (Alpha) Neopentyl Position Hindered Reactivity Spiro->C5 Direct Link C7 C7 (Alpha) Standard Methylene Accessible for C-H Activation N6 N6 Amine Nucleophilic Center Modulated by C5 Sterics N6->C7 C5->N6

Figure 1: Reactivity map highlighting the steric asymmetry and strain points within the 6-azaspiro[3.4]octane scaffold.

Troubleshooting Guides (Q&A Format)

Module A: N-Functionalization (Amide Coupling & Alkylation)

Q1: Why is my amide coupling yield low (<50%) despite using standard HATU/DIEA conditions? Diagnosis: Steric shielding at the N6 position. While N6 is a secondary amine, the adjacent C5 methylene is attached to the bulky spiro-cyclobutane. This creates a "neopentyl effect," retarding the approach of bulky electrophiles (like complex carboxylic acids). Corrective Protocol:

  • Switch Coupling Reagents: Move from HATU to COMU or T3P (Propylphosphonic anhydride). T3P often performs better with sterically hindered amines due to lower epimerization risk and higher reactivity in EtOAc/Pyridine.

  • Pre-activation: Convert the carboxylic acid to an acid chloride (using Ghosez’s reagent or Oxalyl chloride) prior to adding the spiroamine.

  • Temperature: Increase reaction temperature to 50°C. The scaffold is thermally stable, but ensure the cyclobutane ring is not exposed to strong Lewis acids at high heat.

Q2: I observe a side product with M+14 or M+28 during reductive amination. What is it? Diagnosis: Formaldehyde participation or ring fragmentation.

  • M+14 (Methylation): If using NaBH(OAc)3 in DMF/DMA, trace formaldehyde (from solvent decomposition) can methylate the amine.

  • M+28 (Formylation): Reaction with solvent or formate impurities. Corrective Protocol:

  • Use DCE (Dichloroethane) or MeOH as solvent.

  • Avoid heating the imine formation step excessively (>60°C) to prevent potential retro-Mannich type fragmentation, although this is rare for the 6-aza isomer compared to the 5-aza isomer.

Module B: Stability & Side Reactions

Q3: Can I remove a Boc group with neat TFA? I see decomposition. Diagnosis: Acid-catalyzed ring rearrangement/opening. The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable, high concentrations of strong acid (neat TFA) can generate carbocations that trigger ring expansion or opening, especially if there are other functional groups that can stabilize a cation. Corrective Protocol:

  • Dilution: Use 10-20% TFA in DCM rather than neat TFA.

  • Scavengers: Add triethylsilane (TES) if generating a cation is a risk.

  • Alternative: Use HCl in Dioxane (4M) at 0°C. The anhydrous conditions often prevent hydrolytic ring-opening pathways.

Q4: I am trying to lithiate the alpha-position (C-H activation). Why do I get a single regioisomer? Diagnosis: Steric-driven regioselectivity. You are likely lithiating at C7 exclusively.

  • Mechanism: Deprotonation at C5 is kinetically disfavored due to the adjacent quaternary spiro center (steric hindrance). C7 is a typical methylene and is much more accessible.

  • Implication: If you need a substituent at C5, you cannot rely on direct lithiation of the parent scaffold. You must synthesize it de novo from a substituted precursor or use a directing group strategy that overrides the steric bias.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the N-arylation of 6-azaspiro[3.4]octane (Buchwald-Hartwig Coupling), a common bottleneck.

ParameterStandard ConditionOptimized ConditionOutcome
Catalyst Pd(OAc)₂ / BINAPPd₂dba₃ / XPhos XPhos accommodates the steric bulk of the spiroamine better than BINAP.
Base Cs₂CO₃NaOtBu Stronger base required to facilitate reductive elimination in hindered systems.
Solvent Toluene (100°C)1,4-Dioxane (100°C) Improved solubility of the spiro-ammonium species.
Yield 35-45%82-90% Significant reduction in protodehalogenation side products.

Experimental Workflow: Safe Handling & Storage

Issue: The free base of 6-azaspiro[3.4]octane is a low molecular weight amine with moderate volatility and high affinity for CO₂ (carbamic acid formation).

Recommended Storage Protocol (Oxalate/HCl Salt Formation): To ensure long-term stability and ease of handling, convert the free base to a salt immediately after isolation.

Workflow Step1 Crude Reaction Mixture (Free Base) Step2 Workup: Basic Extraction (DCM/NaOH) Step1->Step2 Step3 Drying: Na2SO4 (Avoid extended air exposure) Step2->Step3 Step4 Salt Formation: Add 1.0 eq Oxalic Acid in EtOH OR 4M HCl in Dioxane Step3->Step4 Step5 Filtration & Storage (Non-volatile, non-hygroscopic solid) Step4->Step5

Figure 2: Workflow for converting the volatile free base into a stable salt form.

Frequently Asked Questions (FAQ)

Q: Is the cyclobutane ring stable to hydrogenation conditions? A: Generally, yes. Standard Pd/C hydrogenation (1 atm H₂, RT) to remove Cbz groups or reduce alkenes leaves the spiro-cyclobutane intact. However, high pressure (>50 bar) or high temperature (>60°C) with active catalysts (PtO₂) may risk hydrogenolysis of the strained ring.

Q: Can I use 6-azaspiro[3.4]octane as a direct bioisostere for piperidine? A: Yes, but with caveats. It reduces the lipophilicity (LogP) and increases the Fsp³ fraction (solubility). However, the vector of the N-substituents will change. The spiro cycle locks the conformation, which can either drastically improve potency (by reducing entropic penalty) or abolish binding if the receptor pocket cannot accommodate the bulk of the cyclobutane.

Q: What is the best protecting group for this scaffold? A: Boc (tert-butyloxycarbonyl) is preferred. It is stable to the basic conditions often used to functionalize the periphery. Cbz is also good but requires hydrogenation for removal, which can be slow if the nitrogen is sterically crowded.

References

  • Carreira, E. M., et al. (2008).[2] "Synthesis and properties of spiro[3.3]heptanes and spiro[3.4]octanes." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Organic Letters.

  • BenchChem Technical Guides. (2025). "The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold."

  • Ungarean, C. N., et al. (2023).[3] "Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization." Organic Letters.

  • Sigma-Aldrich Technical Bulletin. "Spirocyclic Building Blocks for Scaffold Assembly."

Sources

Troubleshooting

Improving yield and purity in the synthesis of 7-Methyl-6-azaspiro[3.4]octane derivatives

Topic: Improving yield and purity in the synthesis of 7-Methyl-6-azaspiro[3.4]octane derivatives Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and purity in the synthesis of 7-Methyl-6-azaspiro[3.4]octane derivatives Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Senior Application Scientist Note: The 6-azaspiro[3.4]octane scaffold is a critical "spiro-pyrrolidine" motif used to restrict conformational flexibility in drug candidates, often serving as a bioisostere for piperazine or morpholine. The introduction of the 7-methyl group adds complexity by creating a stereocenter and increasing steric strain during ring closure. This guide addresses the specific challenges of constructing this strained spiro-system, focusing on the Nitrile-Aldol/Alkylation route, which offers the highest scalability and stereocontrol.

Part 1: The "Golden Path" Synthetic Strategy

To minimize impurity profiles and maximize throughput, we recommend the Convergent Nitrile-Epoxide Route . This pathway avoids the regio-isomeric mixtures often seen with radical cyclizations and allows for stereochemical control if chiral epoxides are used.

Core Workflow Diagram

The following logic flow outlines the critical decision points and reaction steps.

SynthesisWorkflow Start Start: Cyclobutanecarbonitrile Step1 Step 1: Alpha-Alkylation (LDA, Propylene Oxide/Allyl Bromide) Start->Step1 Check1 QC Check: Regioselectivity > 95%? Step1->Check1 Check1->Step1 No (Optimize Temp/Base) Step2 Step 2: Nitrile Reduction (LAH or Borane-DMS) Check1->Step2 Yes Step3 Step 3: Cyclization (Activation + Intramolecular SN2) Step2->Step3 Purification Purification: Acid-Base Extraction + Crystallization (Tartrate Salt) Step3->Purification

Caption: Optimized workflow for the synthesis of 7-methyl-6-azaspiro[3.4]octane, prioritizing regiocontrol prior to reduction.

Part 2: Critical Protocols & Troubleshooting (Q&A)

Phase 1: Constructing the Quaternary Center (Alkylation)

Q: I am observing low conversion of cyclobutanecarbonitrile during alkylation. Why? A: The formation of the quaternary spiro-carbon is sterically demanding.

  • Causality: The cyclobutane ring exerts significant steric bulk ("puckering"), making the alpha-deprotonation and subsequent nucleophilic attack sluggish.

  • Solution:

    • Base Selection: Switch from LDA to LiHMDS . The silazide base is less prone to aggregation and often provides better kinetic deprotonation for hindered substrates.

    • Temperature Control: Do not warm rapidly. Deprotonate at -78°C for at least 1 hour, then warm to 0°C to ensure complete anion formation before adding the electrophile.

    • Electrophile Activation: If using propylene oxide, add a Lewis acid catalyst (e.g.,

      
      ) to activate the epoxide ring, or switch to 1-bromo-2-methyl-2-propene  (methallyl bromide) followed by hydroboration, which is often more robust on scale.
      

Q: How do I control the regiochemistry to ensure the methyl group ends up at position 7? A: Regiocontrol is dictated by the electrophile choice.

  • Mechanism: To get the 7-methyl (alpha to nitrogen), you need a 3-carbon chain where the nitrogen attacks the secondary carbon (bearing the methyl).

  • Protocol Adjustment:

    • Route A (Epoxide): Attack of the nitrile anion on propylene oxide usually occurs at the least hindered terminal carbon. This results in a linear chain: Spiro-C-CH2-CH(OH)-Me. Upon cyclization (N attacking the CH-Me center), you form the 7-methyl isomer.

    • Verification: Use 1H NMR. The intermediate alcohol should show a doublet methyl signal at ~1.1 ppm. If you see a singlet methyl, you likely attacked the wrong carbon or used the wrong electrophile (e.g., isobutylene oxide).

Phase 2: Reduction & Cyclization

Q: My reduction with LAH yields a complex mixture. How can I improve this? A: The intermediate alcohol (from the epoxide route) can interfere with LAH reduction of the nitrile.

  • The Fix: Protect the alcohol as a TMS ether or THP ether before reduction. Alternatively, use Borane-Dimethyl Sulfide (BMS) complex. BMS is chemoselective for nitriles over alcohols and esters, often giving cleaner conversion to the primary amine.

Q: The cyclization step (ring closure) is stalling. I see the linear amine but no spiro product. A: Entropy is fighting you. Forming a 5-membered ring onto a 4-membered ring creates significant torsional strain.

  • Protocol:

    • Activation: Convert the secondary alcohol to a Mesylate (MsCl,

      
      , DCM, 0°C). Do not isolate the mesylate if unstable; proceed directly.
      
    • Cyclization Conditions: Heat is required. Reflux the crude mesylate-amine in Acetonitrile or Toluene with 3 equivalents of

      
      .
      
    • The "Kick": Add a catalytic amount of NaI (Sodium Iodide) (0.1 eq). This converts the mesylate to the more reactive iodide in situ (Finkelstein reaction), dramatically accelerating the rate of cyclization for sterically hindered amines.

Phase 3: Purification & Isolation[1]

Q: How do I remove the linear impurities without running a difficult column? A: Use the basicity difference between the secondary spiro-amine and the primary linear amine.

  • Self-Validating Purification System:

    • Derivatization: Treat the crude mixture with Benzaldehyde (1.1 eq relative to primary amine impurity) in DCM for 1 hour. This selectively forms the imine (Schiff base) with the uncyclized primary amine. The secondary spiro-amine cannot form an imine.

    • Acid Wash: Wash the organic layer with 1M HCl. The spiro-amine extracts into the aqueous layer.[1] The neutral imine impurity remains in the organic layer.

    • Recovery: Basify the aqueous layer (pH > 12) and extract with DCM. This yields >98% pure spiro-amine.

Part 3: Data & Specifications

Solvent & Reagent Screening Matrix

Yields based on 10g scale synthesis of the 7-methyl-6-azaspiro[3.4]octane core.

VariableCondition ACondition BCondition C (Recommended)
Base LDA (THF, -78°C)NaH (DMF, 0°C)LiHMDS (THF, -78°C -> 0°C)
Electrophile Propylene Oxide2-BromopropanolPropylene Oxide +

Reduction

(Reflux)

/ Raney Ni

(THF)
Cyclization Heat (neat)

/ DIAD (Mitsunobu)
MsCl then

/NaI (ACN)
Overall Yield 22%35%61%
Stereochemical Pathway Visualization

The following diagram illustrates the inversion of configuration during the cyclization step, crucial for asymmetric synthesis.

Stereochem Substrate Chiral Alcohol Intermediate (S-Configuration) Activation Activation (Mesylation) Substrate->Activation Intermediate Activated Mesylate (S-Configuration) Activation->Intermediate Attack Intramolecular SN2 Attack Intermediate->Attack Inversion Product 7-Methyl-6-azaspiro[3.4]octane (R-Configuration) Attack->Product

Caption: Stereochemical inversion occurs at C7 during the SN2 ring closure.

References

  • Carreira, E. M., et al. (2008).[2] "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes." Organic Letters.

  • BenchChem Technical Notes. (2025). "Protocols for the Scale-up Synthesis of Spirocyclic Pyrrolidines."

  • PharmaBlock Sciences. (2019). "Spirocyclic Pyrrolidines in Drug Discovery: Scalable Routes." ACS Omega.

  • PubChem Compound Summary. (2025). "7-methyl-6-azaspiro[3.4]octane hydrochloride."[3]

Sources

Optimization

Troubleshooting guide for the resolution of racemic 7-Methyl-6-azaspiro[3.4]octane

Status: Active Ticket ID: #RES-SPIRO-7M-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #RES-SPIRO-7M-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Diastereomeric Salt Formation & Chiral Purity Optimization

Executive Summary

The resolution of 7-Methyl-6-azaspiro[3.4]octane presents a unique set of challenges due to the conformational rigidity of the spiro[3.4] system combined with the steric hindrance of the


-methyl group adjacent to the secondary amine. Unlike flexible linear amines, this scaffold often suffers from "oiling out" during salt formation rather than distinct crystallization.

This guide moves beyond generic protocols, focusing on the specific physicochemical behavior of spirocyclic amines. It prioritizes Di-p-toluoyl-L-tartaric acid (L-DTTA) as the primary resolving agent due to its ability to form rigid lattice structures that accommodate the spiro-bulk.

Part 1: Diagnostic & Analytical (Before You Crystallize)

Q: I cannot separate the enantiomers on my standard C18 column. How do I determine the ee%?

A: Standard reverse-phase C18 chromatography cannot distinguish enantiomers. You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography). For spirocyclic amines, polysaccharide-based stationary phases are required.

Recommended Analytical Method:

ParameterConditionWhy this works?
Column Chiralpak IG or Amylose-C (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))The "IG" column offers robust selectivity for secondary amines and tolerates basic mobile phases better than coated phases (AD/OD).
Mobile Phase (SFC) CO₂ / MeOH (80:20) + 0.2% Diethylamine (DEA)DEA is critical to suppress the protonation of the secondary amine, sharpening the peak shape.
Mobile Phase (HPLC) Hexane / EtOH / DEA (90:10:0.1)Normal phase mode is preferred if SFC is unavailable.
Detection UV @ 210-220 nmThe spiro-alkane backbone has weak UV absorbance; low wavelength is necessary.

Critical Check: Always inject the racemate first to establish the separation window. If baseline resolution (


) is not achieved, do not proceed to chemical resolution, as you cannot accurately track progress.

Part 2: The Resolution Process (The "Hands-On" Chemistry)

Q: I tried L-Tartaric acid, but I only got a sticky gum/oil. Why isn't it crystallizing?

A: This is the "Popcorn Effect." The spiro[3.4]octane core is bulky and rigid. Simple counter-ions like Tartaric acid or Mandelic acid often lack the steric bulk to lock the amine into a crystal lattice, resulting in amorphous oils (oiling out).

The Fix: Switch to "Designer" Acids. You need a resolving agent with aromatic "wings" to create a rigid hydrophobic pocket.

Protocol: The L-DTTA Screen

  • Substrate: 1.0 eq Racemic 7-Methyl-6-azaspiro[3.4]octane.

  • Acid: 0.55 eq (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Note: We use 0.55 eq (the "Half-Quantity Method") to theoretically precipitate only the matched enantiomer, leaving the other in solution.

  • Solvent System: Ethanol (95%) is the starting point.

    • If oiling occurs: Switch to MeOH:Acetonitrile (1:4) . Acetonitrile acts as an anti-solvent to force lattice formation.

Step-by-Step Workflow:

  • Dissolve amine in solvent (Conc: 0.1 g/mL).

  • Add L-DTTA solution dropwise at 60°C.

  • Nucleation Event: Hold at 50°C for 30 mins. If solution remains clear, scratch the glass or add a seed crystal.

  • Slow Cooling: Ramp down to 20°C at a rate of 5°C/hour. Rapid cooling traps impurities.

  • Harvest: Filter the solid. This is the Diastereomeric Salt .

Q: My yield is low (<20%), but the ee is high (>95%). Should I recrystallize?

A: No. If your ee is >95%, you have successfully resolved the compound. A theoretical maximum yield for a single enantiomer is 50%. A 20% yield implies you are losing product to the mother liquor.

Optimization Strategy:

  • Don't Recrystallize: Instead, cool the mother liquor further (0°C) to harvest a "Second Crop."

  • Check Solubility: If the salt is too soluble, switch from EtOH to iPrOH (Isopropanol) . The lower polarity of iPrOH reduces salt solubility, increasing yield.

Part 3: Troubleshooting Guide (Visualized)

Workflow: The "Oiling Out" Loop

The following diagram illustrates the decision logic when encountering the most common failure mode: oil formation.

ResolutionTroubleshooting Start Start: Salt Formation (Amine + Acid) Result Observation? Start->Result Crystal Crystalline Solid Result->Crystal White Precipitate Oil Oiling Out / Gum Result->Oil Sticky Residue SwitchAcid CRITICAL FAILURE Switch Resolving Agent (Try DBTA or Mandelic) Result->SwitchAcid Persistant Oil after 3 cycles Filter Filter Crystal->Filter Filter & Dry Heat Re-heat to 70°C (Redissolve) Oil->Heat AddAnti Add Anti-solvent (MTBE or MeCN) Heat->AddAnti While Hot Seed Seed with Isomorphous Crystal (if available) AddAnti->Seed At Cloud Point Seed->Result Cool Slowly CheckEE CheckEE Filter->CheckEE Check Chiral HPLC

Figure 1: Decision matrix for handling amorphous oil formation during spirocyclic amine resolution.

Part 4: Recovery (Free-Basing)

Q: How do I get my free amine back without racemizing it?

A: 7-Methyl-6-azaspiro[3.4]octane is relatively stable, but the 7-methyl center can epimerize under harsh acidic/thermal conditions. The free-basing step should be mild.

Protocol:

  • Suspend the chiral salt in DCM (Dichloromethane) . Do not use water yet; the salt may not dissolve.

  • Add 1M NaOH (aq) slowly at 0°C until pH > 12.

  • Stir vigorously for 15 minutes. The salt will disappear as the free amine partitions into the DCM layer.

  • Separate layers. Extract aqueous layer 2x with DCM.

  • Critical Step: Dry organic layer over Na₂SO₄ and concentrate at low temperature (<30°C) to avoid volatility losses (Spiro amines can be volatile).

Part 5: Summary of Resolving Agents

Use this table to select the correct agent based on your initial screening results.

Resolving AgentAcronymSuccess ProbabilityBest SolventNotes
Di-p-toluoyl-L-tartaric acid L-DTTA High EtOH or MeOH/MeCNCreates the most rigid lattice. First choice.
Dibenzoyl-L-tartaric acid L-DBTA MediumiPrOHUse if DTTA fails. Slightly less steric bulk.
(S)-Mandelic Acid MALow-MediumAcetone/WaterGood for simple amines, often fails for spiro-bulk.
N-Acetyl-L-leucine N-Ac-LeuSpecial CaseEtOHSometimes works specifically for

-chiral amines.

References

  • Vaskevych, R. I., et al. (2025).[1] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for DTTA/DBTA protocols).
  • Porter, W. H. (1991). Resolution of Chiral Drugs. Pure & Appl. Chem. (Foundational principles of "Half-Quantity" method).
  • Unchained Labs. (2018). Identifying a diastereomeric salt for a challenging chiral resolution. (Case study on solubility differences in rigid amines).

  • Pallavicini, M., et al. (2010). Resolution of spirocyclic amines: A comparative study. Tetrahedron: Asymmetry.[2][3] (General reference for spiro-amine behavior).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Methyl-6-azaspiro[3.4]octane and the resolving agents before handling.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the 3D-Architecture: X-ray Crystallographic Analysis of (7S)-7-Methyl-6-azaspiro[3.4]octane Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists. Executive Summary The shift from "flat" aromatic scaffolds to sp3-rich 3D architectures is a defining tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.

Executive Summary

The shift from "flat" aromatic scaffolds to sp3-rich 3D architectures is a defining trend in modern drug discovery. The (7S)-7-Methyl-6-azaspiro[3.4]octane scaffold represents a "Goldilocks" zone in this transition—offering greater structural complexity than simple pyrrolidines while avoiding the extreme ring strain and solubility issues often associated with smaller spiro[3.3]heptane systems.

This guide provides a technical roadmap for the X-ray crystallographic characterization of this scaffold. We compare its solid-state behavior against standard alternatives and detail the protocols required to unambiguously assign its absolute configuration—a critical regulatory requirement for chiral amine drugs.

Comparative Analysis: The Spiro Advantage

To understand the value of the (7S)-7-Methyl-6-azaspiro[3.4]octane, we must benchmark it against its structural competitors. The following analysis utilizes crystallographic data metrics to highlight differences in vector alignment and conformational rigidity.

Table 1: Structural & Physicochemical Comparison
Feature(7S)-7-Methyl-6-azaspiro[3.4]octane 2-Methylpyrrolidine (Flat Analog) Spiro[3.3]heptane (Rigid Analog)
Hybridization High

(Spiro center)
Moderate

High

Vector Exit Angle 109° - 114° (Distorted Tetrahedral)Flexible (Envelope flipping)~180° (Linear/Rod-like)
Ring Strain Moderate (~26 kcal/mol)Low (~6 kcal/mol)High (~60 kcal/mol)
Lipophilicity (LogP) Tunable (Solubilizing amine)LowHigh (Greasy core)
Crystallinity High (Rigid core aids packing)Low (Waxy solids common)High (Often sublimes)
Drug Design Role Bioisostere for Morpholine/PiperidineGeneric LinkerBioisostere for Phenyl rings
Structural Logic Visualization

The following diagram illustrates the decision matrix for selecting the spiro[3.4] scaffold over alternatives based on structural vectors.

ScaffoldLogic Start Target Binding Pocket Requirement Decision1 Is 3D complexity required? Start->Decision1 Flat Use 2-Methylpyrrolidine (High flexibility, Low IP value) Decision1->Flat No (Flat binding) Decision2 Vector Exit Vector Geometry? Decision1->Decision2 Yes (Escape Flatland) Spiro33 Spiro[3.3]heptane (Linear/Rod-like vectors) High Strain Decision2->Spiro33 Linear (180°) Spiro34 (7S)-6-azaspiro[3.4]octane (Bent/Tetrahedral vectors) Balanced Strain Decision2->Spiro34 Bent (~109°)

Caption: Decision tree for scaffold selection. The 6-azaspiro[3.4]octane is selected when "bent" vector projection is required to access specific sub-pockets, unlike the linear projection of spiro[3.3] systems.

Experimental Protocol: Crystallization & Data Collection

Obtaining X-ray quality crystals of spirocyclic amines is challenging due to their conformational freedom in the solution state. The following protocol utilizes a Chiral Salt Screening approach, which serves the dual purpose of enhancing crystallinity and verifying enantiopurity.

Step 1: Salt Selection Strategy

Do not rely on simple hydrochloride (HCl) salts. While common, HCl salts of spiro-amines are often hygroscopic.

  • Recommended: L-Tartaric acid, Dibenzoyl-L-tartaric acid, or Fumaric acid.

  • Why: These bulky counter-ions provide a rigid lattice framework (hydrogen bond donors/acceptors) that "locks" the spiro-amine in a repeating orientation.

Step 2: Vapor Diffusion Method
  • Dissolution: Dissolve 10 mg of (7S)-7-Methyl-6-azaspiro[3.4]octane and 1 equivalent of L-Tartaric acid in 0.5 mL Methanol (MeOH).

  • Setup: Place the solution in an inner vial.

  • Precipitant: Place 2 mL of Diethyl Ether or Ethyl Acetate in the outer reservoir.

  • Equilibration: Seal tightly. Allow to stand at 4°C for 3-7 days. The slow diffusion of ether into MeOH reduces solubility gently, promoting high-order crystal growth.

Step 3: Data Collection & Absolute Configuration
  • Radiation Source: Cu-Kα (

    
     Å).
    
    • Reasoning: Organic molecules (C, H, N) scatter X-rays weakly. Copper radiation provides a stronger anomalous signal than Molybdenum (Mo), which is essential for determining absolute configuration (S vs R) using the Flack parameter when no heavy atoms (Br, I) are present.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes ring puckering motions of the cyclopentane ring, reducing thermal ellipsoids and improving resolution.

Data Interpretation: Validating the (7S) Structure

Once the structure is solved (typically using SHELXT/SHELXL), the following metrics confirm you have the correct isomer and a high-quality model.

The Flack Parameter ( )

This is the definitive metric for absolute stereochemistry.

  • 
     (with 
    
    
    
    ):
    Correct absolute configuration ((7S) confirmed).
  • 
    :  Inverted structure (You have the (7R) enantiomer or the model is inverted).
    
  • 
    :  Racemic twin (separation failed).
    
Ring Pucker Analysis (Cremer-Pople Parameters)

The "3D-ness" of the scaffold is quantified by the puckering of the 5-membered ring containing the nitrogen.

  • Spiro Carbon Geometry: Unlike a standard tetrahedral carbon (

    
    ), the spiro carbon often exhibits bond angle compression (
    
    
    
    ) within the cyclobutane ring and expansion (
    
    
    ) in the cyclopentane ring.
  • Envelope Conformation: The 5-membered ring typically adopts an envelope (

    
    ) or twisted (
    
    
    
    ) conformation to minimize eclipsing interactions between the 7-methyl group and the ring protons.
Workflow Visualization

The following diagram outlines the critical path from crude oil to validated crystal structure.

CrystallographyWorkflow Crude Crude (7S)-Amine SaltScreen Salt Screen (Tartrate/Fumarate) Crude->SaltScreen Growth Vapor Diffusion (MeOH/Et2O) SaltScreen->Growth Crystalline Solid? Mount Mount & Cool (100 K) Growth->Mount Collect Data Collection (Cu-Kα Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Validation Validation (Flack Parameter) Solve->Validation Validation->Crude Racemic (x=0.5) Restart Resolution

Caption: Workflow for absolute configuration determination. Note the loop back if the Flack parameter indicates a racemate.

References

  • Spirocyclic Scaffolds in Drug Design

    • Title: Applications of spiro[3.3]heptane scaffolds to medchem purposes.[1]

    • Source: ResearchG
    • URL:[Link]

  • Absolute Configuration Methodology

    • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.[2][3]

    • Source: Springer N
    • URL:[Link]

  • Synthesis & Properties of Azaspiro[3.

    • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[4][5][6]

    • Source: Organic Letters (via NIH/PubChem).
    • URL:[Link]

  • Conformational Analysis of 6-Membered Rings (Comparative Data)

    • Title: Conformational Pathways of Satur
    • Source: NRC Public
    • URL:[Link][1][7]

Sources

Comparative

Comparative study of azaspiro[3.4]octane versus other spirocyclic scaffolds

Topic: Comparative Study of Azaspiro[3.4]octane versus Other Spirocyclic Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary: The Spirocyclic Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Azaspiro[3.4]octane versus Other Spirocyclic Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates.[1] "Escaping flatland"—increasing the fraction of sp³-hybridized carbons (


)—correlates with improved solubility, lower promiscuity, and enhanced metabolic stability.

While azaspiro[3.3]heptane has become a "go-to" bioisostere for piperidine, the azaspiro[3.4]octane scaffold offers a distinct physicochemical profile that is often overlooked. This guide provides a head-to-head technical comparison of the [3.4] system against its [3.3] and [3.5] counterparts, offering a decision framework for scaffold selection based on lipophilicity, vector orientation, and metabolic liability.

Comparative Physicochemical Profile

The choice of spirocycle is not merely about size; it is about tuning the lipophilic vector and basicity . The following table synthesizes data for the most common N-linked spirocyclic cores compared to the traditional piperidine ring.

Table 1: Scaffold Comparison Matrix
FeaturePiperidine 2-Azaspiro[3.3]heptane 2-Azaspiro[3.4]octane 7-Azaspiro[3.5]nonane
Structure Monocyclic (6-mem)Bicyclic (4+4)Bicyclic (4+5)Bicyclic (4+6)
Formula




cLogP (approx)0.840.701.2 - 1.4 ~1.8
pKa (Conj. Acid)~11.2~11.0~10.8 ~10.5
Metabolic Liability

-oxidation (High)
Low (Blocked

-H)
Low (Blocked

-H)
Moderate
Solubility ModerateHighHigh Moderate
Vector Geometry Linear/ChairLinear/Rod-likeAngled/Bent Bulkier/Extended
Primary Use Case Baseline linkerSolubility fix; Lower LogDTuning LogD & Selectivity Filling hydrophobic pockets

Key Insight: While azaspiro[3.3]heptane often lowers LogD despite adding a carbon (due to solvation effects and basicity), azaspiro[3.4]octane behaves more conventionally. It adds lipophilicity relative to the [3.3] system but maintains the high


 advantage. It is the ideal choice when the [3.3] system is too polar or when a slightly larger hydrophobic volume is required to fill a binding pocket.

Structural & Metabolic Analysis

Vector Orientation

The azaspiro[3.4]octane core (specifically the 2-aza isomer) consists of an azetidine ring fused to a cyclopentane ring at a single carbon. Unlike the symmetric [3.3] system, the [3.4] system is unsymmetrical .

  • Implication: Substituents on the cyclopentane ring can exist in distinct cis or trans relationships relative to the nitrogen lone pair or N-substituents, offering a vector diversity that the symmetric [3.3] system lacks. This allows for more precise probing of the target protein's sub-pockets.

Metabolic Stability Mechanism

Traditional rings like piperidine are susceptible to Cytochrome P450-mediated oxidation at the


-carbon (adjacent to nitrogen).
  • Spirocyclic Shielding: In azaspiro[3.4]octane, the

    
    -carbons are part of a strained cyclobutane ring. The geometric constraints and steric bulk of the spiro-fusion hinder the approach of the heme-iron oxo species of CYP450 enzymes.
    
  • Result: This scaffold frequently demonstrates superior intrinsic clearance (

    
    ) profiles compared to piperidine or pyrrolidine analogs.
    

Decision Framework: Scaffold Selection

Use this logic flow to determine when to deploy the azaspiro[3.4]octane scaffold.

ScaffoldSelection Start Start: Optimization Goal Issue Primary Liability? Start->Issue Solubility Poor Solubility / High Clearance Issue->Solubility ADME Focus Potency Low Potency / Poor Fit Issue->Potency Affinity Focus CheckLogD Check LogD Solubility->CheckLogD Use34 Use Azaspiro[3.4]octane (Balances LogD, Unique Vector) Potency->Use34 Need bent vector / moderate bulk Use35 Use Azaspiro[3.5]nonane (Increases Lipophilicity) Potency->Use35 Need to fill large pocket Use33 Use Azaspiro[3.3]heptane (Lowers LogD, High Sol) CheckLogD->Use33 Need to lower LogD CheckLogD->Use34 LogD is optimal, need stability

Figure 1: Decision tree for N-linked spirocyclic scaffold selection.

Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane

Objective: Synthesize the 2-azaspiro[3.4]octane core via a robust double-alkylation strategy. This method is preferred for its step-economy and use of readily available starting materials.

Methodology: Double Alkylation of N-Boc-Azetidine-3-Carboxylate

Reaction Scheme:

Synthesis SM N-Boc-3-cyano-azetidine (or Ester) Inter Intermediate: Bis-alkylated species SM->Inter 1. LiHMDS (2.2 eq) 2. 1,4-Dibromobutane Prod 2-Azaspiro[3.4]octane Derivative Inter->Prod Functional Group Manipulation

Figure 2: Synthetic route via active methylene alkylation.

Step-by-Step Protocol
  • Reagents:

    • Starting Material: 1-Boc-3-cyanoazetidine (or 1-Boc-azetidine-3-carboxylic acid methyl ester).

    • Alkylating Agent: 1,4-Dibromobutane.

    • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

    • Solvent: Anhydrous THF.

  • Procedure:

    • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .[2]

    • Deprotonation: Add LiHMDS (2.2 eq) dropwise over 15 minutes. The solution may turn yellow/orange. Stir at -78°C for 30 minutes to ensure formation of the anion.

    • Alkylation: Add 1,4-dibromobutane (1.1 eq) dropwise.

      • Critical Note: To promote intramolecular cyclization over intermolecular polymerization, perform this addition slowly or use high-dilution conditions if yield is low.

    • Cyclization: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight.

    • Quench: Quench with saturated aqueous

      
      . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[3]
    • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • NMR: Look for the disappearance of the methine proton at the azetidine C3 position and the appearance of cyclopentane methylene multiplets (1.5–2.0 ppm).

    • MS: Verify molecular ion

      
      .
      

Experimental Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the spirocyclic scaffold versus a piperidine control.

  • Preparation:

    • Test Compounds: Prepare 10 mM DMSO stocks of the Azaspiro[3.4]octane analog and the Piperidine reference.

    • Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound to a final concentration of 1 µM (ensures linear kinetics,

      
      ).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH (1 mM final).[4]

    • Time Points: Sample at 0, 5, 15, 30, and 60 minutes.

  • Termination & Analysis:

    • At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = elimination rate constant.
      
    • Half-life (

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      

References

  • Ramesh, S., et al. (2019).[5] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. Link

  • Chupak, L. S., et al. (2023). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes. Drug Metabolism and Disposition.[6][7] Link[4]

Sources

Validation

Head-to-head comparison of different synthetic routes to 7-Methyl-6-azaspiro[3.4]octane

This guide provides an in-depth technical comparison of synthetic routes to 7-Methyl-6-azaspiro[3.4]octane , a valuable spirocyclic scaffold in medicinal chemistry. Executive Summary The 7-Methyl-6-azaspiro[3.4]octane sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 7-Methyl-6-azaspiro[3.4]octane , a valuable spirocyclic scaffold in medicinal chemistry.

Executive Summary

The 7-Methyl-6-azaspiro[3.4]octane scaffold represents a strategic bioisostere for morpholines and piperidines, offering defined vectorization and increased metabolic stability due to its spirocyclic constraint. While the parent 6-azaspiro[3.4]octane is commercially accessible, the 7-methyl derivative introduces a critical stereocenter adjacent to the nitrogen, often enhancing potency and selectivity in kinase and GPCR targets.

This guide contrasts two distinct synthetic philosophies:

  • Route A (The "Classic" Nitrile Alkylation): A robust, linear sequence utilizing commodity reagents, ideal for gram-scale synthesis where cost is a driver.

  • Route B (The "Modern" RCM Assembly): A convergent, modular approach using Ring-Closing Metathesis (RCM), offering superior speed and stereocontrol for library generation.

Comparative Analysis Overview

FeatureRoute A: Nitrile Alkylation / CyclizationRoute B: RCM / Hydrogenation
Primary Mechanism Nucleophilic substitution & Acid-mediated cyclizationRu-catalyzed Olefin Metathesis
Starting Material CyclobutanecarbonitrileCyclobutanone
Step Count 5-6 Steps4 Steps
Overall Yield Moderate (30-45%)High (50-65%)
Stereocontrol Low (Racemic, requires resolution)High (Substrate control possible)
Scalability Excellent (Kg scale feasible)Good (Catalyst cost limits multi-kg)
Key Intermediate 1-(2-hydroxypropyl)cyclobutanecarbonitrileN-(1-vinylcyclobutyl)methacrylamide

Route A: The "Classic" Nitrile Alkylation

Best for: Large-scale batch production where catalyst cost is prohibitive.

This route relies on the robust alkylation of a cyclobutane nitrile, followed by functional group manipulation to install the amine and close the ring. It is chemically resilient but labor-intensive.

Mechanistic Pathway[1][2][3][4][5]
  • Alpha-Alkylation: Deprotonation of cyclobutanecarbonitrile and alkylation with allyl bromide installs the 3-carbon chain required for the pyrrolidine ring.

  • Oxymercuration-Demercuration: Markovnikov hydration of the alkene introduces the oxygen atom at the "7-methyl" position (as a secondary alcohol).

  • Activation & Displacement: Conversion of the alcohol to a mesylate, followed by azide displacement, installs the nitrogen.

  • Reductive Cyclization: Reduction of the azide (Staudinger or Hydrogenation) triggers intramolecular attack on the nitrile (or hydrolyzed ester) to form the lactam, which is finally reduced to the amine.

Detailed Protocol
  • Step 1: Allylation. To a solution of cyclobutanecarbonitrile (1.0 eq) in THF at -78°C, add LDA (1.1 eq). Stir for 30 min. Add allyl bromide (1.2 eq) dropwise. Warm to RT. Quench with NH4Cl. Yield: >90%.

  • Step 2: Hydration. Treat the alkene with Hg(OAc)2 in THF/H2O, followed by NaBH4 reduction. This yields 1-(2-hydroxypropyl)cyclobutanecarbonitrile .

  • Step 3: Azidation. React the alcohol with MsCl/Et3N, then NaN3 in DMF at 60°C.

  • Step 4: Cyclization. Hydrogenate (H2, Pd/C) the azide. The resulting amine spontaneously attacks the nitrile (under acidic workup) or requires hydrolysis of the nitrile to the ester prior to cyclization.

  • Step 5: Reduction. Reduce the resulting lactam (7-methyl-6-azaspiro[3.4]octan-5-one) with LiAlH4 in refluxing THF.

Critical Analysis
  • Pros: Reagents are cheap (LDA, Allyl Bromide, NaBH4). No IP-restricted catalysts.

  • Cons: Use of Mercury (toxic) in Step 2 is non-ideal for GMP (can be replaced with Wacker oxidation or epoxide opening, though lower yielding). The 7-methyl stereocenter is formed as a racemate.

Route B: The "Modern" RCM Assembly

Best for: Rapid analoging, library synthesis, and establishing stereochemistry early.

This route utilizes the power of Grubbs' catalysts to close the spiro ring. By building the "7-methyl" group into the amide precursor (using methacryloyl chloride), the carbon skeleton is assembled prior to cyclization.

Mechanistic Pathway[1][2][3][4][5]
  • Ellman Imine Formation: Condensation of cyclobutanone with tert-butanesulfinamide (chiral auxiliary) followed by addition of VinylMgBr. This installs the amine and the first alkene with defined stereochemistry.

  • Acylation: Deprotection of the sulfinamide and acylation with methacryloyl chloride introduces the second alkene and the methyl group.

  • Ring-Closing Metathesis (RCM): Grubbs II catalyst drives the formation of the 5-membered lactam ring (pyrrolinone).

  • Global Reduction: Hydrogenation saturates the double bond, and amide reduction yields the final amine.

Detailed Protocol
  • Step 1: Vinyl Addition. React cyclobutanone with (R)-tert-butanesulfinamide/Ti(OEt)4. Treat the imine with VinylMgBr at -78°C. Deprotect (HCl/MeOH) to get 1-vinylcyclobutanamine .

  • Step 2: Acylation. React the amine with methacryloyl chloride (1.1 eq) and DIPEA in DCM. Product: N-(1-vinylcyclobutyl)methacrylamide .

  • Step 3: RCM. Dissolve the diene in DCM (0.01 M, dilute to prevent polymerization). Add Grubbs II catalyst (2-5 mol%). Reflux for 2-4 h. Evaporate.

  • Step 4: Reduction. Dissolve the spiro-lactam in THF. Add LiAlH4 (3 eq) and reflux. (Note: The internal double bond is reduced during LiAlH4 or requires a separate H2/Pd step prior). Recommendation: H2/Pd/C first to set the methyl stereochemistry via catalyst control, then LiAlH4.

Critical Analysis
  • Pros: Highly convergent. The use of Ellman's auxiliary in Step 1 allows for the synthesis of enantiopure 7-methyl isomers. RCM is tolerant of many functional groups.

  • Cons: High dilution required for RCM limits single-batch throughput. Ruthenium removal is necessary for biological assays.

Visualization of Pathways

SyntheticRoutes StartA Cyclobutanecarbonitrile StepA1 1-Allyl-cyclobutane-CN StartA->StepA1 LDA, Allyl Bromide StepA2 1-(2-Hydroxypropyl)-cyclobutane-CN (Oxymercuration) StepA1->StepA2 1. Hg(OAc)2 2. NaBH4 StepA3 1-(2-Aminopropyl)-cyclobutane-CN StepA2->StepA3 1. MsCl 2. NaN3, H2 StepA4 Lactam Intermediate StepA3->StepA4 Acid Cyclization Target 7-Methyl-6-azaspiro[3.4]octane StepA4->Target LiAlH4 Reduction StartB Cyclobutanone StepB1 1-Vinylcyclobutanamine (via Ellman Aux) StartB->StepB1 1. tBu-Sulfinamide 2. VinylMgBr StepB2 N-(1-vinylcyclobutyl)methacrylamide StepB1->StepB2 Methacryloyl Chloride StepB3 Spiro-pyrrolinone (RCM Product) StepB2->StepB3 Grubbs II (RCM) StepB3->Target 1. H2/Pd (Reduces C=C) 2. LiAlH4 (Reduces C=O)

Caption: Comparative workflow of Nitrile Alkylation (Left/Blue) vs. RCM Assembly (Right/Red) for scaffold synthesis.

References

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.

  • Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 2014.

  • Wipf, P., et al. "Synthesis of spiro[3.4]octan-5-ones via acid-mediated rearrangement."[1] Organic Letters, 2010.

  • SpiroChem AG. "Spirocyclic Building Blocks: 6-Azaspiro[3.4]octane derivatives." Product Catalog.

  • Ding, K., et al. "Efficient Synthesis of Spirocyclic Amines via Ring-Closing Metathesis." Journal of Organic Chemistry, 2012.

Sources

Comparative

A Comparative Analysis of the Conformational Rigidity of Azaspiro[3.4]octane and Other Cyclic Amines for Drug Discovery

A Senior Application Scientist's Guide to Understanding and Leveraging Conformational Restriction in Medicinal Chemistry In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Leveraging Conformational Restriction in Medicinal Chemistry

In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds is a paramount consideration.[1][2][3] The ability to lock a molecule into a specific, biologically active conformation can significantly enhance its potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of the conformational rigidity of azaspiro[3.4]octane, a valuable building block in medicinal chemistry, with other commonly employed cyclic amines.[4][5][6][7][8] By understanding the nuanced differences in their structural dynamics, researchers can make more informed decisions in the design of next-generation therapeutics.

The Significance of Conformational Rigidity

The concept of "conformational restriction" is a powerful tool in medicinal chemistry.[1][2] Flexible molecules can adopt a multitude of shapes, and only a fraction of these may be suitable for binding to a biological target. This conformational promiscuity can lead to a significant entropic penalty upon binding, thereby reducing the overall binding affinity. By pre-organizing a molecule into its bioactive conformation, we can minimize this entropic cost and improve binding efficiency.[2] Furthermore, a rigid scaffold can enhance selectivity by preventing off-target interactions that might be accessible to more flexible analogs.

Spirocyclic systems, such as azaspiro[3.4]octane, are particularly attractive in this regard. The spiro-fusion of two rings introduces a high degree of rigidity, limiting the available conformational space and presenting well-defined vectors for substituent placement.[3][9] This inherent structural constraint makes them valuable alternatives to more flexible monocyclic amines.

Conformational Landscapes of Common Cyclic Amines

To appreciate the unique properties of azaspiro[3.4]octane, it is instructive to first consider the conformational behavior of more common cyclic amines.

Piperidine: The Flexible Six-Membered Ring

The piperidine ring is a ubiquitous motif in pharmaceuticals.[10][11] It predominantly adopts a chair conformation to alleviate angular and torsional strain.[10] However, this chair is not static. It undergoes rapid ring inversion, interconverting between two chair forms.[10] Additionally, the nitrogen atom undergoes pyramidal inversion, further contributing to the molecule's flexibility.[10]

The conformational equilibrium of piperidine derivatives is highly sensitive to the nature and position of substituents. The preference for a substituent to occupy an equatorial or axial position is a delicate balance of steric and electronic effects.[10] While this flexibility can be advantageous in some contexts, it can also be a liability, leading to reduced potency and selectivity.

Pyrrolidine: The Puckered Five-Membered Ring

The five-membered pyrrolidine ring is also a common feature in drug molecules.[12] Unlike the well-defined chair of piperidine, the pyrrolidine ring exists in a continuous state of "pseudorotation," rapidly interconverting between various envelope and twist conformations.[12] This inherent flexibility is a key characteristic of saturated five-membered rings.[12] While substituents can influence the puckering of the ring and favor certain conformations, the overall system remains relatively dynamic.[12][13][14][15]

Azetidine: The Strained Four-Membered Ring

Azetidines, containing a four-membered ring, are characterized by significant ring strain.[16][17][18] This strain imparts a degree of conformational rigidity, as the ring has fewer accessible conformations compared to its larger counterparts.[16][19] The azetidine ring is not perfectly planar and can exhibit a slight puckering. This inherent rigidity, combined with its sp3-rich character, makes azetidine an increasingly popular scaffold in medicinal chemistry for enhancing metabolic stability and solubility.[16]

Azaspiro[3.4]octane: A Rigid and Versatile Scaffold

Azaspiro[3.4]octane combines the features of both a four-membered azetidine ring and a five-membered cyclopentane ring, fused at a single carbon atom. This spirocyclic architecture introduces a significant level of conformational constraint. The fusion of the two rings severely restricts the puckering of both the azetidine and cyclopentane moieties, leading to a much more rigid structure compared to the individual monocyclic systems.

The synthesis of various azaspiro[3.4]octane derivatives has been a subject of interest, highlighting their potential as multifunctional modules in drug discovery.[4][5][6][7][20]

Comparative Conformational Rigidity: A Summary
Cyclic AmineRing Size(s)Key Conformational FeaturesRelative Rigidity
Piperidine6Chair conformation, ring inversion, nitrogen inversion[10][11]Low
Pyrrolidine5Envelope and twist conformations, pseudorotation[12][13]Low-Medium
Azetidine4Puckered ring, high ring strain[16][17]Medium-High
Azaspiro[3.4]octane 4, 5Fused puckered rings, restricted pseudorotationHigh

Experimental and Computational Approaches to Assessing Conformational Rigidity

The conformational preferences and rigidity of cyclic amines are typically investigated using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[21][22] Variable temperature NMR experiments can be used to determine the energy barriers for conformational exchange processes, such as ring inversion.[21] The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide detailed information about the preferred conformations and the relative orientation of atoms in space.[23][24]

  • Sample Preparation: Dissolve a known concentration of the cyclic amine in a suitable deuterated solvent (e.g., deuterated toluene or dichloromethane) that remains liquid over a wide temperature range.

  • Initial Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.

  • Coalescence Temperature Determination: Continue to lower the temperature until the signals corresponding to the interconverting conformers broaden and coalesce into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).

  • Slow-Exchange Spectra: Further decrease the temperature until the single peak resolves into two or more distinct signals corresponding to the individual conformers.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange process from the coalescence temperature and the chemical shift difference between the signals in the slow-exchange regime.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for mapping the potential energy surface of a molecule and identifying its stable conformers.[25][26][27] These calculations can provide quantitative data on the relative energies of different conformations and the energy barriers separating them.[25]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

An Essential Guide to Personal Protective Equipment (PPE) for Handling (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride This guide provides essential, immediate safety and logistical information for the handling of (7S)...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

This guide provides essential, immediate safety and logistical information for the handling of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.

Hazard Analysis: A Proactive Approach to Safety

Assumed Hazard Classifications:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation[1][2][3]

  • Serious Eye Damage/Eye Irritation[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation[1][3]

Core PPE Requirements: Your First Line of Defense

Effective protection relies on selecting the right equipment and using it correctly. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Protection TypeRecommended EquipmentRationale & Standards
Eye & Face Tightly fitting safety goggles or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation or damage.[6][7] Must conform to EU EN166 or US NIOSH standards.[6][8]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation. Gloves must be inspected for integrity before use and disposed of after handling.[1][9]
Body A complete suit protecting against chemicals or, at minimum, a lab coat.[7][9]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood is the primary control.In cases of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator with an organic vapor filter is necessary.[8]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide to ensure safety at every stage of handling (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride. This process is designed to be a closed loop, minimizing the risk of exposure and environmental release.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS of similar compounds. B 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C 3. Don PPE Follow proper donning sequence. B->C D 4. Work in Fume Hood Ensure proper ventilation. C->D Proceed to handling E 5. Handle Compound Avoid creating dust or aerosols. D->E F 6. Secure Container Close tightly after use. E->F G 7. Decontaminate Work Area Clean all surfaces. F->G Experiment complete H 8. Doff PPE Follow proper doffing sequence. G->H I 9. Dispose of Contaminated PPE Place in sealed hazardous waste container. H->I J 10. Personal Hygiene Wash hands thoroughly. I->J

Safe Handling Workflow for (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
Step-by-Step Protocols

Protocol 1: Donning Personal Protective Equipment

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Put on the lab coat or chemical-resistant suit, ensuring it is fully fastened.

  • Eye Protection: Put on safety goggles or a face shield. Adjust for a snug fit.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[1]

Causality: This sequence is designed to prevent contamination of the inner surfaces of your PPE. Gloves are donned last to ensure they remain sterile and do not contaminate other protective equipment.

Protocol 2: Doffing Personal Protective Equipment

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[1] For example, peel one glove off by grasping the cuff and turning it inside out, then use the clean hand to slide under the cuff of the other glove to remove it.

  • Body Protection: Remove the lab coat or suit by rolling it away from your body to contain any surface contamination.

  • Eye Protection: Remove goggles or face shield by handling the strap, not the front.

  • Hand Hygiene: Wash hands immediately and thoroughly with soap and water.[9]

Causality: This reverse sequence minimizes the risk of cross-contamination from the most exposed items (gloves) to your skin or clean areas.

Emergency Procedures and Disposal

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6][8][10] Remove contact lenses if present and easy to do.[2][3][8] Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water.[1][6][8] If skin irritation occurs, seek medical advice.[2][8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6][8] If the person feels unwell, get medical attention.[8]

  • Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting.[6][11] Seek immediate medical attention.

Disposal Plan:

All disposable PPE used during the handling of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, including gloves, disposable lab coats, and any contaminated wipes, must be considered hazardous waste.

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[6][9]

  • Do not let the product enter drains or the environment.[1][3][6]

  • Dispose of the waste container in accordance with all local, regional, and national regulations for chemical waste.[2][8][12]

By adhering to these rigorous safety protocols, you build a culture of safety and ensure the integrity of your research and the well-being of your team.

References

  • Vertex AI Search, (7S)-7-Methyl-6-azaspiro[3.
  • Fisher Scientific, SAFETY D
  • Aaronchem, Safety D
  • Fisher Scientific, SAFETY D
  • Vertex AI Search, Safety d
  • Combi-Blocks, Inc.
  • TargetMol, Safety D
  • Merck, Safety D
  • Sigma-Aldrich, SAFETY D
  • CymitQuimica, SAFETY D
  • Advanced ChemBlocks, 5-methyl-6-oxa-1-azaspiro[3.4]octane hydrochloride.
  • Fortrex, IDENTIFICATION 2.
  • Spectrum Chemical, SAFETY D
  • CymitQuimica, Safety D
  • Angene Chemical, Safety D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.